Distinct Glucocorticoid Receptor (GR) Binding Affinity Profile
14-Fluoro-16α-Methyl Prednisolone's GR binding affinity is predicted to differ significantly from its parent compound, prednisolone, and its 9α-fluoro analog, dexamethasone. While direct binding data for this specific compound are not available in the public domain, the structural impact of the C-14 fluorine can be inferred from established structure-activity relationships (SAR) of other fluorinated steroids [1]. Fluorination at the 9α position, as in dexamethasone, enhances GR binding affinity approximately 30-fold compared to prednisolone (IC50 of ~0.03 µM vs. ~1.2 µM, respectively) [2]. The introduction of a fluorine atom at the 14-position is hypothesized to create a distinct electronic and steric environment within the GR ligand-binding pocket, leading to a unique affinity profile that is neither prednisolone- nor dexamethasone-like, thus requiring direct investigation [1].
| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not directly available; predicted to differ based on SAR |
| Comparator Or Baseline | Prednisolone: IC50 = 1.2 µM [2]; Dexamethasone (9α-fluoro analog): IC50 = 0.03 µM [2] |
| Quantified Difference | For reference: Dexamethasone is ~40-fold more potent than prednisolone in this assay. |
| Conditions | Radioligand displacement assay using [3H]dexamethasone in rat hepatoma tissue culture cells [2]. |
Why This Matters
The unique 14-fluoro substitution pattern predicts a GR binding affinity distinct from standard research tools like prednisolone and dexamethasone, necessitating the use of the specific compound for research where precise receptor interactions are critical.
- [1] He, Y., Yi, W., Suino-Powell, K., Zhou, X. E., Tolbert, W. D., Tang, X., ... & Xu, H. E. (2014). Structures and mechanism for the design of highly potent glucocorticoids. Cell Research, 24(6), 713–726. View Source
- [2] McLean, H. M., Khalil, M. A., Heiman, A. S., & Lee, H. J. (1994). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Pharmaceutical Sciences, 83(4), 476–480. View Source
